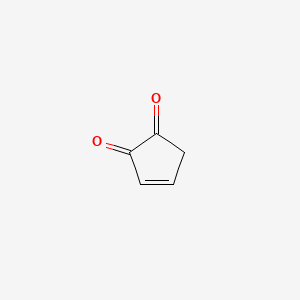

Cyclopentenedione

Description

Structure

3D Structure

Properties

CAS No. |

28750-51-8 |

|---|---|

Molecular Formula |

C5H4O2 |

Molecular Weight |

96.08 g/mol |

IUPAC Name |

cyclopent-3-ene-1,2-dione |

InChI |

InChI=1S/C5H4O2/c6-4-2-1-3-5(4)7/h1-2H,3H2 |

InChI Key |

WMNNFUMNTPIROQ-UHFFFAOYSA-N |

SMILES |

C1C=CC(=O)C1=O |

Canonical SMILES |

C1C=CC(=O)C1=O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Novel Cyclopentenedione Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentenediones (CPDs) are a class of organic compounds characterized by a five-membered ring containing two ketone functional groups and a carbon-carbon double bond.[1][2] These structures are found in a variety of natural sources, including higher plants, fungi, and bacteria, and have garnered significant attention in the fields of medicinal chemistry and drug discovery due to their broad spectrum of biological activities.[1][2] Synthetic analogues of these natural products have also been developed, often exhibiting enhanced pharmacological potential.[1] This technical guide provides a comprehensive overview of the discovery of novel cyclopentenedione derivatives, with a focus on their anticancer and anti-inflammatory properties. It includes detailed experimental protocols for their synthesis and biological evaluation, quantitative data on their activity, and visualizations of relevant signaling pathways and experimental workflows.

Biological Activities of this compound Derivatives

This compound derivatives have demonstrated a wide array of biological effects, including anti-inflammatory, cytotoxic, and enzyme inhibitory activities.[1][2][3] Their therapeutic potential stems from their ability to modulate key cellular signaling pathways implicated in various diseases.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, as detailed in the tables below. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[4][5]

Table 1: Anticancer Activity of 2,3-Diarylcyclopent-2-en-1-one Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 2a | B16F10 | > 100 | [6] |

| HCT116 | > 100 | [6] | |

| A431 | > 100 | [6] | |

| 2f | B16F10 | 14.5 | [6] |

| HCT116 | 12.3 | [6] | |

| A431 | 15.8 | [6] | |

| 3e | B16F10 | 2.8 | [6] |

| HCT116 | 1.9 | [6] | |

| A431 | 3.2 | [6] | |

| 3f | B16F10 | 3.5 | [6] |

| HCT116 | 2.1 | [6] | |

| A431 | 4.6 | [6] | |

| 3j | B16F10 | 2.5 | [6] |

| HCT116 | 1.8 | [6] | |

| A431 | 3.1 | [6] |

Table 2: Anticancer Activity of Diarylidenecyclopentanone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Io | HeLa | 8.73 ± 0.06 | [7] |

| It | HeLa | 12.55 ± 0.31 | [7] |

| Iu | HeLa | 11.47 ± 0.15 | [7] |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound derivatives are largely attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (B1171923). A key target in this process is the nuclear factor-kappa B (NF-κB) signaling pathway.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).[2][8] Cyclopentenone prostaglandins have been shown to directly inhibit the IKKβ subunit of the IKK complex, thereby preventing NF-κB activation.[2][8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound derivative and for key biological assays used to evaluate its activity.

Synthesis of 2,3-Diarylcyclopent-2-en-1-one Derivatives

The following is a general procedure for the synthesis of 2,3-diarylcyclopent-2-en-1-ones, which have shown significant anticancer activity.

Materials:

-

Substituted benzaldehyde (B42025)

-

Substituted phenylacetone (B166967)

-

Sodium hydroxide (B78521)

-

Hydrochloric acid

-

Ethyl acetate (B1210297)

-

Hexane

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A solution of sodium hydroxide (10 mmol) in ethanol (50 mL) is prepared in a round-bottom flask.

-

The substituted benzaldehyde (10 mmol) and substituted phenylacetone (10 mmol) are added to the flask.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is acidified with 1M hydrochloric acid to pH 5-6.

-

The mixture is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2,3-diarylcyclopent-2-en-1-one derivative.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., HCT116, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

The cells are treated with various concentrations of the this compound derivatives for 48 hours.

-

After the treatment period, 20 µL of MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells.

Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide by macrophages, a key indicator of inflammation.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

-

96-well plates

-

Microplate reader

Procedure:

-

RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of the this compound derivatives for 1 hour.

-

The cells are then stimulated with LPS (1 µg/mL) for 24 hours.

-

After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent in a new 96-well plate.

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

Western Blot Analysis for NF-κB Pathway Proteins

Western blotting is used to detect the levels of specific proteins involved in the NF-κB signaling pathway.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p65, anti-IκBα)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

Procedure:

-

Protein concentrations of cell lysates are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with blocking buffer for 1 hour at room temperature.

-

The membrane is then incubated with the primary antibody overnight at 4°C.

-

After washing with TBST, the membrane is incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an ECL detection reagent and an imaging system.

Experimental and Logical Workflows

The discovery and development of novel this compound derivatives follow a structured workflow, from initial synthesis to comprehensive biological evaluation.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and anti-inflammatory agents. Their diverse biological activities, coupled with the feasibility of synthetic modification, make them attractive scaffolds for further investigation. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of these fascinating molecules. Future research should focus on elucidating the detailed mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety of lead compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Drug Development Process Flowchart | EdrawMax Template [edrawsoft.com]

- 3. researchgate.net [researchgate.net]

- 4. New bioactive cyclopentenone derivatives as inhibitors of the IL-6 dependent signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Cyclopentenedione Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentenedione compounds, a class of secondary metabolites, are distinguished by their core cyclopent-4-ene-1,3-dione scaffold. These molecules are produced by a wide array of organisms, including higher plants, fungi, and bacteria. Their diverse biological activities, ranging from anti-inflammatory and cytotoxic to specific enzyme inhibition, have positioned them as compelling targets for drug discovery and development. This technical guide provides an in-depth overview of the natural sources of key this compound compounds, detailing their isolation, quantification, and, where known, their biosynthetic origins.

Natural Sources and Quantitative Data

This compound derivatives have been isolated from a variety of natural sources. The following tables summarize the quantitative data available for several prominent examples.

Table 1: Cyclopentenediones from Fungal and Cyanobacterial Sources

| Compound | Natural Source | Yield | Reference |

| Nostotrebin 6 | Nostoc sp. (Cyanobacterium) | 4 mg from 100 mg of crude extract | [1] |

| Involutin | Paxillus involutus (Fungus) | 0.4 mg (>90% purity) from ethyl acetate (B1210297) extract of culture filtrate | [2][3] |

| Asterredione | Aspergillus terreus (Fungus) | Not specified in the reviewed literature. | [4] |

Table 2: Cyclopentenediones from Plant Sources

| Compound | Natural Source | Plant Part | Concentration (mg/g of dry weight) | Reference |

| Methyl Lucidone (B1675363) | Lindera erythrocarpa | Leaves (Gyeonggi Province, Korea) | 9.15 | [5] |

| Stems (Gyeonggi Province, Korea) | Not specified, but generally lower than leaves. | [5] | ||

| Methyl Linderone (B8099796) | Lindera erythrocarpa | Stems (Gyeongnam Province, Korea) | 12.19 | [5] |

| Leaves (Gyeonggi Province, Korea) | 9.03 | [5] |

Experimental Protocols

Detailed methodologies for the extraction, isolation, and quantification of these compounds are crucial for their further study and development.

Isolation of Nostotrebin 6 from Nostoc sp.

The isolation of Nostotrebin 6 is achieved through a multi-step process involving extraction and chromatographic separation.[1]

1. Extraction:

-

Freeze-dried biomass of Nostoc sp. is homogenized with sea sand.

-

The homogenized biomass is extracted three times with methanol (B129727).

-

The resulting methanolic extracts are combined and evaporated to dryness under reduced pressure at 40°C.

-

The dried extract is dissolved in cold (-20°C) acetone (B3395972) to precipitate polar lipids, and the supernatant is collected after centrifugation.

2. Purification by High-Performance Countercurrent Chromatography (HPCCC):

-

A two-phase solvent system of n-hexane–ethyl acetate–methanol–water (4:5:4:5, v/v/v/v) is used.

-

Step 1: The neutral upper phase is used as the stationary phase, and the basic lower phase (1% NH₃) is used as the mobile phase at a flow rate of 1 mL/min.

-

Step 2: A linear gradient elution is performed using the neutral upper phase as the stationary phase and both the neutral and basic lower phases as the mobile phase at a flow rate of 0.8 mL/min.

-

The column revolution speed is maintained at 1000 rpm, and the temperature is set at 30°C.

3. Final Clean-up:

-

The fractions containing Nostotrebin 6 are further purified by clean-up on a Sephadex LH-20 gel column to yield the pure compound (99% purity).[1]

Isolation of Involutin from Paxillus involutus

Involutin is isolated from the culture filtrate of Paxillus involutus through solvent extraction and solid-phase fractionation.[2]

1. Extraction:

-

The culture filtrate is mixed with an equal volume of ethyl acetate and vortexed.

-

The ethyl acetate phase is recovered and dried under a stream of N₂.

-

The dried residue is redissolved in ethyl acetate.

2. Solid-Phase Fractionation:

-

The ethyl acetate extract is adsorbed onto a 10-ml Bond Elut SI solid-phase fractionation cartridge.

-

The cartridge is washed sequentially with n-heptane, a mixture of n-heptane and ethyl acetate, ethyl acetate, a mixture of ethyl acetate and methanol, and finally methanol.

-

The Fe³⁺-reducing activity is monitored in the collected fractions to identify those containing involutin.

Quantitative Analysis of Methyl Lucidone and Methyl Linderone from Lindera erythrocarpa

The quantification of methyl lucidone and methyl linderone in Lindera erythrocarpa is performed using High-Performance Liquid Chromatography (HPLC).[5]

1. Sample Preparation:

-

Dried and powdered leaves and stems of L. erythrocarpa are extracted with a suitable solvent (e.g., methanol or ethanol).

-

The extracts are filtered and diluted to a known concentration for HPLC analysis.

2. HPLC Conditions:

-

Column: INNO C18 column (25 cm × 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution system consisting of 0.5% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B52724) (ACN) (B).

-

Elution Program: 83% A at 0 min, 83% A at 10 min, 20% A at 40 min, 0% A at 41 min, 0% A at 45 min, 17% B at 50 min, and 17% B at 60 min.

-

Flow Rate: 1 mL/min.

-

Detection: UV at 340 nm.

-

Column Temperature: 35°C.

-

Injection Volume: 10 µL.

3. Quantification:

-

Standard curves for pure methyl lucidone and methyl linderone are generated.

-

The concentrations of the compounds in the plant extracts are determined by comparing their peak areas with the standard curves.

Biosynthesis of this compound Compounds

The biosynthesis of many this compound compounds is still under investigation. However, insights into the formation of some of these molecules are beginning to emerge, often pointing towards polyketide or shikimate pathway origins.

Biosynthesis of Involutin in Paxillus involutus

Recent studies have elucidated the initial steps in the biosynthesis of involutin, identifying atromentin (B1665312) as a key intermediate. The biosynthesis of atromentin is catalyzed by a set of redundant non-ribosomal peptide synthetase (NRPS)-like enzymes.[1][6][7]

The proposed initial steps are as follows:

-

Formation of 4-hydroxyphenylpyruvic acid: This precursor is derived from the shikimate pathway.

-

Dimerization to Atromentin: Three redundant tridomain synthetases (InvA1, InvA2, and InvA5) catalyze the dimerization of two molecules of 4-hydroxyphenylpyruvic acid to form the terphenylquinone atromentin.[1]

-

Conversion to Involutin: The exact enzymatic steps for the conversion of atromentin to involutin have not yet been fully characterized, but it is the proposed next step in the pathway.

Visualizations

General Experimental Workflow for Isolation and Characterization

Caption: General workflow for the isolation and characterization of this compound compounds.

Proposed Biosynthetic Pathway of Involutin

Caption: Proposed initial steps in the biosynthetic pathway of involutin.

Conclusion

This compound compounds represent a structurally diverse and biologically significant class of natural products. This guide has provided a comprehensive overview of their natural sources, with a focus on quantitative data and detailed experimental protocols for their isolation and analysis. While the biosynthetic pathways for many of these compounds remain to be fully elucidated, the identification of atromentin as a key precursor to involutin offers a significant advancement in our understanding. Further research into the biosynthesis of these fascinating molecules will undoubtedly open new avenues for their biotechnological production and the development of novel therapeutic agents.

References

- 1. Three Redundant Synthetases Secure Redox-Active Pigment Production in the Basidiomycete Paxillus involutus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of Compounds Isolated from Lindera erythrocarpa on Anti-Inflammatory and Anti-Neuroinflammatory Action in BV2 Microglia and RAW264.7 Macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Natural product biosyntheses in cyanobacteria: A treasure trove of unique enzymes [beilstein-journals.org]

- 4. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Marker Compounds in Lindera erythrocarpa from Diverse Geographical Regions of Korea | MDPI [mdpi.com]

- 6. Cross-Chemistry Leads to Product Diversity from Atromentin Synthetases in Aspergilli from Section Nigri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the atromentin biosynthesis genes and enzymes in the homobasidiomycete Tapinella panuoides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Cyclopentenediones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentenediones (CPDs) are a class of naturally occurring and synthetic compounds characterized by a five-membered ring containing two ketone groups. These molecules have garnered significant attention in the scientific community due to their broad spectrum of biological activities, including potent anti-inflammatory, anticancer, antifungal, and enzyme-inhibiting properties.[1][2][3][4][5] This technical guide provides an in-depth exploration of the biological activities of cyclopentenediones, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

I. Anticancer Activity

Several cyclopentenedione derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of key cellular processes required for cancer cell proliferation.

Quantitative Data: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Compound 6k | HCT-116 | MTT Assay | 3.29 | [6] |

| Compound 6k | HeLa | MTT Assay | 6.75 | [6] |

| Compound 6k | HT-29 | MTT Assay | 7.56 | [6] |

| Compound 6k | MDA-MB-231 | MTT Assay | 10.30 | [6] |

| Cyclopent-2-en-1-one (2CP) | Melanoma Cells | Not Specified | Sub-micromolar | [7] |

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[6][8][9][10][11]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound compound to be tested

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the this compound compound in the complete cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[10]

-

Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.[10]

II. Anti-inflammatory Activity

Cyclopentenediones, particularly cyclopentenone prostaglandins (B1171923) (cyPGs), are potent modulators of the inflammatory response.[12][13] Their primary mechanism of action involves the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[13][14][15][16]

Signaling Pathway: Inhibition of NF-κB by Cyclopentenone Prostaglandins

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[15]

Cyclopentenone prostaglandins can interfere with this pathway at multiple levels. One key mechanism is the direct inhibition of the IKK complex, preventing the phosphorylation and degradation of IκB.[15] This ultimately blocks the nuclear translocation and transcriptional activity of NF-κB.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to a stimulus in the presence or absence of an inhibitor.[7][12][17][18][19]

Materials:

-

HeLa or HEK293T cells

-

NF-κB luciferase reporter plasmid

-

Transfection reagent (e.g., Lipofectamine)

-

Pro-inflammatory stimulus (e.g., TNF-α)

-

This compound compound to be tested

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

Compound Treatment: After 24 hours of transfection, treat the cells with different concentrations of the this compound compound for a specified pre-incubation period.

-

Stimulation: Stimulate the cells with a pro-inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway.

-

Lysis: After a defined stimulation period (e.g., 6-8 hours), wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer. If a control plasmid was used, measure its activity as well.

-

Data Analysis: Normalize the NF-κB luciferase activity to the control luciferase activity. Calculate the percentage of inhibition for each compound concentration relative to the stimulated control. The IC50 value can then be determined.

III. Antifungal Activity

Certain cyclopentenediones, such as coruscanone A and its analogues, exhibit potent antifungal activity against a range of pathogenic fungi.[1][2][3][4]

Quantitative Data: Antifungal Activity of Coruscanone A and Analogues

| Compound | Fungal Species | Assay | MIC (µg/mL) | Reference |

| Coruscanone A | Candida albicans | Broth Microdilution | 1.04 | [1][3] |

| Coruscanone A | Cryptococcus neoformans | Broth Microdilution | 4.16 | [1][3] |

| Analogue 40 | Candida albicans | Broth Microdilution | 2.08 | [1][3] |

| Analogue 41 | Candida albicans | Broth Microdilution | 2.08 | [1][3] |

| Analogue 42 | Candida albicans | Broth Microdilution | 2.08 | [1][3] |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[20][21][22][23][24]

Materials:

-

Fungal isolate to be tested

-

Standardized fungal inoculum

-

RPMI-1640 medium (or other suitable broth)

-

This compound compound to be tested

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the this compound compound in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the fungal suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the fungus. This can be determined visually or by measuring the absorbance at a specific wavelength.

IV. Enzyme Inhibition

The reactive nature of the this compound ring allows these compounds to act as inhibitors of various enzymes, often through covalent modification of active site residues.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a this compound against a specific enzyme.[5][14][25][26][27]

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

Assay buffer

-

This compound inhibitor

-

96-well plate or cuvettes

-

Spectrophotometer or other appropriate detection instrument

Procedure:

-

Pre-incubation: In the wells of a microplate or in cuvettes, mix the enzyme with different concentrations of the this compound inhibitor in the assay buffer. Allow this mixture to pre-incubate for a defined period to permit inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Reaction Monitoring: Monitor the rate of the reaction by measuring the change in absorbance, fluorescence, or another detectable signal over time.

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed by varying both the substrate and inhibitor concentrations to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

Experimental Workflow: Enzyme Inhibition Assay

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, antifungal activity, and structure-activity relationships of coruscanone A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. superchemistryclasses.com [superchemistryclasses.com]

- 6. benchchem.com [benchchem.com]

- 7. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bowdish.ca [bowdish.ca]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. youtube.com [youtube.com]

- 22. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]

- 24. youtube.com [youtube.com]

- 25. benchchem.com [benchchem.com]

- 26. Enzymatic Assay of Trypsin Inhibition [protocols.io]

- 27. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Insights into Cyclopentenedione: A Technical Guide for Drug Development

Abstract

Cyclopentenediones are a class of cyclic organic compounds that have garnered significant interest in medicinal chemistry and drug development due to their versatile reactivity and presence in various biologically active molecules. This technical guide provides a comprehensive overview of the theoretical and computational studies of cyclopentenedione and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the synthesis, reactivity, and biological applications of these compounds, supported by detailed experimental protocols and computational methodologies. The guide aims to bridge the gap between theoretical understanding and practical application, facilitating the rational design of novel therapeutic agents based on the this compound scaffold.

Introduction

This compound and its analogs are key building blocks in the synthesis of a wide range of natural products and pharmacologically active compounds. Their unique electronic and structural features, characterized by a five-membered ring containing two carbonyl groups, impart a distinct reactivity profile that can be exploited for various chemical transformations. In the realm of drug discovery, this compound derivatives have been investigated as inhibitors of various enzymes and as covalent probes for protein labeling.[1]

Theoretical and computational chemistry provides an invaluable toolkit for elucidating the intricate details of this compound's behavior at the molecular level. Methods such as Density Functional Theory (DFT) enable the prediction of molecular geometries, electronic properties, and reaction energetics, offering insights that are often difficult to obtain through experimental means alone. This guide will delve into these computational approaches, presenting key findings and their implications for drug design.

Synthesis of this compound Derivatives

The synthesis of functionalized cyclopentenediones is a critical step in harnessing their potential. Various synthetic routes have been developed, often involving cyclization reactions and subsequent modifications.

Synthesis of 2-Methyl-1,3-cyclopentanedione

A common derivative, 2-methyl-1,3-cyclopentanedione, serves as a crucial intermediate in steroid synthesis.[2] One established method involves the base-promoted cyclization of ethyl 4-oxohexanoate.

Table 1: Reagents and Materials for the Synthesis of 2-Methyl-1,3-cyclopentanedione

| Reagent/Material | Quantity | Moles | Notes |

| Sodium | 23 g | 1.0 | Freshly cut, clean |

| Methyl Alcohol | 203 g | - | Fisher Scientific Company |

| Xylene | 800 ml | - | Reagent grade, b.p. 138–141° |

| Dimethylsulfoxide | 18 ml | - | |

| Ethyl 4-oxohexanoate | 100 g | 0.633 | |

| 12 N Hydrochloric Acid | 82 ml | 0.98 | |

| Diethyl Ether | 150 ml | - | Ice-cooled |

Experimental Protocol: Synthesis of 2-Methyl-1,3-cyclopentanedione[2]

-

Preparation of Sodium Methoxide (B1231860): In a 500-ml, two-necked flask under an inert atmosphere, equipped with a magnetic stirring bar and a reflux condenser, place 203 g of methyl alcohol. Add 23 g (1.0 mole) of freshly cut, clean sodium in small pieces at a rate that maintains reflux. Stir the mixture until all the sodium has reacted.

-

Solvent Distillation: To the sodium methoxide solution, add 300 ml of xylene and distill off the methanol. Continue distillation until the vapor temperature reaches 138°.

-

Cyclization Reaction: Add 18 ml of dimethylsulfoxide to the resulting white suspension. A solution of 100 g (0.633 mole) of ethyl 4-oxohexanoate in 200 ml of xylene is then added to the vigorously stirred sodium methoxide suspension over 25 minutes, while continuously collecting the distillate, maintaining the vapor temperature at 134–137°.

-

Work-up and Isolation: Cool the orange-colored mixture to room temperature. Add 165 ml of water with vigorous stirring over 5 minutes to obtain two clear phases. Cool the mixture in an ice bath and acidify by adding 82 ml (0.98 mole) of 12 N hydrochloric acid with vigorous stirring. After stirring at 0° for another 1.5 hours, collect the crystalline product by suction filtration.

-

Purification: Wash the collected solid successively with 100-ml and 50-ml portions of ice-cooled diethyl ether. Dissolve the crude product in 1 l. of boiling water and filter the solution quickly through a preheated fritted-disk funnel. Concentrate the filtrate to a volume of 550–600 ml and allow it to stand at 0° overnight. Collect the crystals by filtration and dry at 85° to yield 50.0–50.6 g (70–71%) of 2-methyl-1,3-cyclopentanedione.[2]

Michael Addition to 4-Cyclopentene-1,3-dione (B1198131)

The presence of an α,β-unsaturated system in 4-cyclopentene-1,3-dione makes it an excellent Michael acceptor. This reactivity is exploited for the facile synthesis of probes for labeling sulfenic acid in proteins.[1]

Table 2: Reagents and Materials for Michael Addition

| Reagent/Material | Purpose |

| 4-Cyclopentene-1,3-dione | Michael Acceptor |

| Thiol-containing tags/linkers (e.g., cysteinamine) | Michael Donor |

| Biotin-NHS | Conjugation to linker |

| Solvent (e.g., appropriate buffer) | Reaction Medium |

Experimental Protocol: Synthesis of a Biotinylated this compound Probe[1]

-

Michael Addition: React cysteinamine with 4-cyclopentene-1,3-dione in a suitable solvent. The thiol group of cysteinamine acts as the Michael donor, adding to the double bond of the this compound.

-

Biotin (B1667282) Conjugation: The resulting intermediate, containing a primary amine, is then conjugated with an N-hydroxysuccinimide (NHS) ester of biotin (Biotin-NHS).

-

Purification: The final biotin-tagged product is purified using appropriate chromatographic techniques. This two-step synthesis is highly efficient, with reported overall yields of 59–68%.[3]

References

The Cyclopentenedione Core: A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide on the History, Evolution, and Therapeutic Potential of Cyclopentenedione Research for Researchers, Scientists, and Drug Development Professionals.

Introduction

Cyclopentenediones (CPDs) represent a fascinating and biologically significant class of naturally occurring and synthetic molecules. Characterized by a five-membered ring containing two carbonyl groups and a carbon-carbon double bond, this structural motif is the cornerstone of a diverse array of compounds with a wide spectrum of biological activities. Found as secondary metabolites in higher plants, fungi, algae, and bacteria, cyclopentenediones have garnered significant attention from the scientific community for their potent anti-inflammatory, anticancer, antiviral, and enzyme-inhibitory properties.[1][2][3] This technical guide provides a comprehensive overview of the history and evolution of this compound research, detailing their synthesis, biological activities, and mechanisms of action, with a focus on their potential in drug development.

A Historical Perspective: From Natural Products to Therapeutic Leads

The journey of this compound research began with the isolation and characterization of naturally occurring compounds. Early investigations revealed a common cyclopent-4-ene-1,3-dione skeleton, variously functionalized with different substituent groups, leading to a rich diversity of over one hundred reported CPDs.[1][2][3] Among the most extensively studied natural CPDs are the antifungal agents coruscanones, isolated from Piper coruscans, and other notable compounds such as lucidone, linderone, asterredione, and madindolines, each exhibiting a unique profile of biological activity.[1][2] The discovery of these natural products spurred the development of synthetic analogues with enhanced biological activities and pharmacological potential, marking a pivotal transition in the field from natural product chemistry to medicinal chemistry and drug discovery.

Synthetic Strategies: Crafting the this compound Core

The synthesis of the this compound scaffold and its derivatives has been a subject of intense research, leading to the development of a variety of elegant and efficient synthetic methodologies.

Key Synthetic Approaches:

-

Aldol Condensation: A classical and versatile method for forming carbon-carbon bonds, the Aldol condensation has been successfully employed for the synthesis of 2-cyclopenten-1-one (B42074) derivatives. This approach typically involves the base-catalyzed reaction of a diketone like benzil (B1666583) with a ketone containing an α-hydrogen.[4]

-

Rearrangement of Butenolides: A powerful strategy for the synthesis of 2-acyl-cyclopent-4-ene-1,3-diones, such as coruscanone B, involves the base-catalyzed rearrangement of 4-(acylmethylidene)butenolides. These butenolides are themselves prepared through the Wittig reaction of citraconic anhydride (B1165640) with various phosphoranes.

-

Nazarov Cyclization: This pericyclic reaction provides an efficient route to cyclopentenones through the acid-catalyzed cyclization of divinyl ketones. The allene (B1206475) ether variant of the Nazarov cyclization has been a key step in the total synthesis of madindolines.

-

Transition Metal-Catalyzed Reactions: Modern organometallic chemistry has contributed significantly to the synthesis of cyclopentenones, with methods involving rhodium-catalyzed intramolecular hydroacylation and gold-catalyzed reactions of propargylic esters.

Table 1: Quantitative Data on the Synthesis of Selected Cyclopentenediones

| Compound | Synthetic Method | Key Reagents | Yield (%) | Reference |

| Coruscanone B | Base-catalyzed rearrangement | 4-(cinnamoylmethylidene)butenolide, MeONa/MeOH | 56 | [5] |

| 2-acetyl-4-methylcyclopent-4-ene-1,3-dione | Base-catalyzed rearrangement | 4-(acetylmethylidene)butenolide, MeONa/MeOH | 65 | [5] |

| Lucidone | "One-pot" reduction/rearrangement and Darzens/ring expansion | Dimethyl squarate | 46 (overall) | [6] |

| Madindoline A & B | Reductive coupling and intramolecular condensation | Hydroxyfuroindoline derivative, sterically hindered aldehyde | 7.8 (overall) | |

| This compound derivative from Piper carniconnectivum | Multi-step synthesis from 2-acetylfuran | 2-acetylfuran, NaBH4, ZnCl2-HCl, Swern oxidation | 11 (overall) | [7] |

Biological Activities and Therapeutic Potential

The this compound moiety is a recognized "privileged scaffold" in medicinal chemistry, imparting a diverse range of biological activities to the molecules that contain it. The electrophilic nature of the α,β-unsaturated carbonyl system is a key determinant of the biological activity of many CPDs, allowing them to form covalent adducts with nucleophilic residues in biological macromolecules, thereby modulating their function.

Anti-inflammatory Activity

A significant body of research has highlighted the potent anti-inflammatory properties of cyclopentenediones. Their mechanism of action often involves the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).

NF-κB Signaling Pathway Inhibition:

The canonical NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Cyclopentenone prostaglandins (B1171923), such as 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), have been shown to directly inhibit the IKKβ subunit of the IKK complex, preventing IκBα phosphorylation and degradation, and thereby blocking NF-κB nuclear translocation and transcriptional activity.[8][9][10]

Caption: Inhibition of the NF-κB signaling pathway by cyclopentenediones.

Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Activation:

In addition to NF-κB inhibition, some cyclopentenediones, particularly 15d-PGJ₂, are natural ligands for the nuclear receptor PPARγ.[7][11] PPARγ is a key regulator of adipogenesis, glucose metabolism, and inflammation. Upon ligand binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the recruitment of coactivators and the initiation of transcription.[7][11] The activation of PPARγ by cyclopentenediones contributes to their anti-inflammatory effects by transrepressing the expression of pro-inflammatory genes.

Caption: Activation of the PPARγ signaling pathway by cyclopentenediones.

Table 2: Anti-inflammatory Activity of Selected this compound Derivatives

| Compound | Assay | Model | ED50 / IC50 | Reference |

| 2-(E)-benzylidene-5-(N-substituted aminomethyl) cyclopentanone | Xylene-induced ear swelling | Mice | 67.8 mg/kg | [8] |

| 2-(E)-benzylidene-5-(N-substituted aminomethyl) cyclopentanone | Carrageenan-induced paw edema | Rats | 25.3 mg/kg | [8] |

| 2-(E)-benzylidene-5-(N-substituted aminomethyl) cyclopentanone | Acetic acid-induced capillary permeability | Mice | 41.8 mg/kg | [8] |

| TX-1123 | COX-2 Inhibition | In vitro | IC50 = 1.16 µM | [4] |

Anticancer Activity

The cyclopentenone moiety is a well-established pharmacophore in the design of anticancer agents. Several natural and synthetic cyclopentenediones have demonstrated potent cytotoxic and pro-apoptotic activity against a variety of cancer cell lines.

Mechanisms of Anticancer Action:

The anticancer effects of cyclopentenediones are often multifactorial and can include:

-

Induction of Apoptosis: Many CPDs trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.

-

Cell Cycle Arrest: Cyclopentenediones can halt the proliferation of cancer cells at different phases of the cell cycle, preventing their replication.

-

Inhibition of Key Signaling Pathways: As with their anti-inflammatory effects, the inhibition of pro-survival pathways like NF-κB is a crucial aspect of the anticancer activity of many CPDs.

-

Enzyme Inhibition: Certain cyclopentenediones can target and inhibit enzymes that are critical for cancer cell growth and survival, such as protein tyrosine kinases.[2]

Table 3: Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Madindoline A | IL-6-dependent MH60 | 8 | [2] |

| Madindoline B | IL-6-dependent MH60 | 30 | [2] |

| Nostotrebin 6 | Acetylcholinesterase Inhibition | 5.5 | [3] |

| Nostotrebin 6 | Butyrylcholinesterase Inhibition | 6.1-7.5 | [3] |

| TX-1123 | Antitumor tyrphostin | Potent (specific value not provided) | [2] |

| Bis(arylidene)cycloalkanone (5d, para-Cl) | α-Amylase Inhibition | 7.6 ± 1.4 | [12] |

| Bis(arylidene)cycloalkanone (5e, para-Br) | α-Amylase Inhibition | 6.9 ± 1.8 | [12] |

Antiviral and Other Activities

Cyclopentenone prostaglandins have also been reported to possess antiviral activity against a range of DNA and RNA viruses. Their mechanism of action in this context can involve the inhibition of viral replication and the modulation of the host immune response.[13][14] Furthermore, various this compound derivatives have been investigated for other therapeutic applications, including as neuroprotective agents and inhibitors of enzymes like α-amylase.[12]

Experimental Protocols: A Guide for the Researcher

This section provides an overview of key experimental methodologies for the synthesis and biological evaluation of cyclopentenediones.

General Procedure for the Synthesis of Coruscanone A Analogs

A common synthetic route to coruscanone A analogs involves a multi-step sequence:

-

Phosphonium (B103445) Salt Formation: Reaction of an appropriate bromomethyl ketone with triphenylphosphine (B44618) in a suitable solvent like THF at reflux.

-

Phosphorane Generation: Treatment of the phosphonium salt with a base such as sodium hydroxide (B78521) in a water/methanol (B129727) mixture.

-

Wittig Reaction: Condensation of the phosphorane with a maleic anhydride derivative (e.g., citraconic anhydride) in a non-polar solvent like benzene (B151609) at reflux to yield a 4-ylidenebutenolide.

-

Base-Catalyzed Rearrangement: Treatment of the 4-ylidenebutenolide with a strong base like sodium methoxide (B1231860) in methanol at room temperature to induce rearrangement to the corresponding cyclopent-4-ene-1,3-dione.

-

Alkylation/Acylation: Further modification of the this compound core can be achieved through alkylation or acylation reactions.

NF-κB Luciferase Reporter Assay

This assay is a widely used method to quantify the activation of the NF-κB signaling pathway.

-

Cell Culture and Transfection: Cells (e.g., HEK293T or HeLa) are cultured in a 96-well plate and transiently transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter. A control plasmid expressing Renilla luciferase is often co-transfected for normalization.

-

Compound Treatment: After transfection, cells are treated with various concentrations of the test this compound compound for a defined period.

-

Stimulation: The NF-κB pathway is then activated by treating the cells with a pro-inflammatory stimulus such as TNF-α or lipopolysaccharide (LPS).

-

Cell Lysis and Luciferase Measurement: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.

-

Data Analysis: The percentage of NF-κB inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.[1][12][15][16][17]

PPARγ Competitive Binding Assay

This assay is used to determine the binding affinity of a compound to the PPARγ ligand-binding domain (LBD).

-

Reagents: The assay typically requires a purified, tagged (e.g., GST or His-tag) PPARγ LBD, a fluorescently labeled or radiolabeled known PPARγ ligand (tracer), and the test compound.

-

Assay Setup: The test compound at various concentrations is incubated with the PPARγ LBD and the tracer in a microplate.

-

Competition: The test compound competes with the tracer for binding to the PPARγ LBD.

-

Detection: The amount of tracer bound to the PPARγ LBD is measured. In a fluorescence polarization assay, the polarization of the emitted light from the fluorescent tracer is measured. In a radioligand binding assay, the radioactivity associated with the PPARγ LBD is quantified.

-

Data Analysis: A competition binding curve is generated by plotting the signal against the concentration of the test compound. The IC50 value, which is the concentration of the test compound that displaces 50% of the bound tracer, is then calculated.[13][18][19][20]

Experimental and Logical Workflows

Visualizing the workflow of research processes can provide clarity and a systematic approach to drug discovery and development.

Caption: A generalized workflow for this compound-based drug discovery.

Conclusion and Future Directions

The history of this compound research is a testament to the power of natural products in guiding the development of novel therapeutic agents. From their initial discovery in diverse natural sources to the sophisticated synthetic strategies and detailed mechanistic studies of today, cyclopentenediones have firmly established themselves as a privileged scaffold in medicinal chemistry. Their ability to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and PPARγ pathways, underscores their immense therapeutic potential.

Future research in this field will likely focus on several key areas:

-

Discovery of Novel Cyclopentenediones: Continued exploration of untapped natural sources, including marine organisms and extremophiles, may lead to the discovery of new this compound structures with unique biological activities.

-

Development of More Efficient and Stereoselective Synthetic Methods: The creation of more atom-economical and enantioselective synthetic routes will be crucial for the large-scale production of promising this compound drug candidates.

-

Elucidation of Novel Mechanisms of Action: While the roles of NF-κB and PPARγ are well-established, further investigation into other molecular targets and signaling pathways modulated by cyclopentenediones will provide a more complete understanding of their biological effects.

-

Advancement into Clinical Trials: With a strong foundation of preclinical data, the translation of the most promising this compound-based compounds into clinical trials for the treatment of inflammatory diseases and cancer is a critical next step.

References

- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 2. TX-1123: an antitumor 2-hydroxyarylidene-4-cyclopentene-1,3-dione as a protein tyrosine kinase inhibitor having low mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of (+)-Madindoline A and (+)-Madindoline B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interactive Analysis of TX-1123 with Cyclo-oxygenase: Design of COX2 Selective TX Analogs | Anticancer Research [ar.iiarjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 15-Deoxy-Δ12,14-prostaglandin J2 as a potential regulator of bone metabolism via PPARγ-dependent and independent pathways: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 15-Deoxy-delta(12,14)-prostaglandin J(2) inhibits IL-1beta-induced IKK enzymatic activity and IkappaBalpha degradation in rat chondrocytes through a PPARgamma-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Characterizing the Peroxisome Proliferator-Activated Receptor (PPARγ) Ligand Binding Potential of Several Major Flame Retardants, Their Metabolites, and Chemical Mixtures in House Dust - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bowdish.ca [bowdish.ca]

- 18. LanthaScreen™ TR-FRET PPAR gamma Competitive Binding Assay Kit, goat 400 x 40 μL [thermofisher.com]

- 19. benchchem.com [benchchem.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Cyclopentenediones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted cyclopentenediones represent a diverse and significant class of naturally occurring and synthetic bioactive molecules. Characterized by a core cyclopent-4-ene-1,3-dione skeleton, these compounds exhibit a wide array of biological activities, including antifungal, antibacterial, anti-inflammatory, and cytostatic properties, making them promising candidates for drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of substituted cyclopentenediones, detailing their synthesis, reactivity, and biological mechanisms.

Physical and Chemical Properties

The physical and chemical properties of substituted cyclopentenediones are largely influenced by the nature and position of their substituents. These properties are crucial for understanding their stability, solubility, and interaction with biological targets.

Physical Properties

Quantitative data on the physical properties of many substituted cyclopentenediones are dispersed throughout the literature. The following table summarizes available data for representative compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Lucidone B | C₂₄H₃₂O₅ | 400.5 | 270 - 271 | Solid |

| Madindoline A | C₂₂H₂₇NO₄ | 369.5 | Not Reported | Not Reported |

| Madindoline B | C₂₂H₂₇NO₄ | 369.5 | Not Reported | Not Reported |

Table 1: Physical Properties of Selected Substituted Cyclopentenediones.[3][4]

Chemical Synthesis

The synthesis of the cyclopentenedione core and its derivatives can be achieved through various synthetic routes. A key and versatile method is the Piancatelli rearrangement, an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones, which serve as precursors to cyclopentenediones.

General Workflow for Piancatelli Rearrangement:

Figure 1: Piancatelli Rearrangement Workflow.

A notable example is the synthesis of Coruscanone A analogs, which begins with a Wittig condensation of a maleic anhydride (B1165640) derivative, followed by a base-catalyzed rearrangement to form the cyclopent-4-ene-1,3-dione core.

Spectroscopic Data

The structural elucidation of substituted cyclopentenediones relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for determining the substitution pattern on the this compound ring. For example, in lucidumone, a meroterpenoid with a complex caged skeleton containing a this compound moiety, 2D NMR techniques were crucial for its structural determination.[3] The chemical shifts of protons and carbons are highly dependent on the electronic environment created by the substituents.

Infrared Spectroscopy: IR spectroscopy provides valuable information about the functional groups present. The C=O stretching vibrations of the dione (B5365651) system typically appear as strong absorption bands in the region of 1700-1750 cm⁻¹. The C=C stretching of the enone system is usually observed around 1620-1680 cm⁻¹. The presence of hydroxyl or other functional groups will give rise to their characteristic absorption bands.[5][6][7]

Biological Activities and Mechanisms of Action

Substituted cyclopentenediones have garnered significant interest due to their potent and varied biological activities.

Anti-inflammatory Activity

Several this compound derivatives exhibit significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways.

Inhibition of the NF-κB Pathway: Some cyclopentenones, such as 3-methyl-1,2-cyclopentanedione, have been shown to down-regulate the NF-κB signaling cascade.[8][9] This is achieved by reducing the phosphorylation of the inhibitory protein IκB, which in turn prevents the translocation of NF-κB to the nucleus and subsequent expression of pro-inflammatory genes like iNOS and COX-2.[4][8][10]

Figure 2: Inhibition of NF-κB Pathway.

Inhibition of MAPK Pathway: Lucidone has been reported to inhibit the JNK and p38 MAPK signaling pathways, which are also critical in the inflammatory response.[11]

Cytostatic and Cytotoxic Activity

Many cyclopentenediones display potent activity against various cancer cell lines.

Madindolines: Madindolines A and B are selective inhibitors of interleukin-6 (IL-6)-dependent cell growth. They have been shown to competitively bind to the gp130 receptor, a key component of the IL-6 receptor complex, thereby inhibiting downstream signaling. While the precise downstream signaling cascade inhibited by madindolines is still under investigation, it is known to be distinct from the JAK/STAT pathway for some related compounds.[11]

Topoisomerase Inhibition: Some dione-containing compounds have been identified as topoisomerase inhibitors.[12][13][14] These molecules can interfere with the catalytic cycle of topoisomerases, leading to DNA damage and ultimately apoptosis in cancer cells.

Figure 3: Topoisomerase Inhibition Workflow.

The following table presents a summary of reported IC₅₀ values for selected this compound derivatives against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Seco-cyclopropaneindoline analog 4 | K562 (human chronic myeloid leukemia) | 0.010 | [15] |

| Seco-cyclopropaneindoline analog 10 | K562 (human chronic myeloid leukemia) | 0.14 | [15] |

| Seco-cyclopropaneindoline analog 11 | K562 (human chronic myeloid leukemia) | 1.59 | [15] |

| Seco-cyclopropaneindoline analog 12 | K562 (human chronic myeloid leukemia) | 3.0 | [15] |

| Oleoyl Hybrid 1 | HCT116 (colorectal carcinoma) | 22.4 | [8] |

| Oleoyl Hybrid 2 | HCT116 (colorectal carcinoma) | 0.34 | [8] |

Table 2: Cytotoxic Activity of Selected this compound Derivatives.

Enzyme Inhibition

The electrophilic nature of the this compound core makes it a potential inhibitor of various enzymes, often through covalent modification of active site residues.

Cyclooxygenase (COX) Inhibition: Prostaglandins (B1171923), key mediators of inflammation, are synthesized via the cyclooxygenase (COX) pathway.[16] Some cyclopentenone prostaglandins themselves act as anti-inflammatory agents by inhibiting IκB kinase (IKK), a key enzyme in the NF-κB pathway.[4] The kinetics of inhibition can vary, with some compounds acting as competitive inhibitors while others exhibit time-dependent inhibition.[17][18]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of the biological activities of substituted cyclopentenediones.

Synthesis of Coruscanone A Analogs

General Procedure for the Preparation of 4-Ylidenebutenolides: A Wittig condensation between a maleic anhydride derivative (e.g., 2-methylmaleic anhydride) and a phosphorane (prepared from the corresponding α-methyl ketone) is carried out.

General Procedure for Base-Catalyzed Rearrangement: The resulting 4-ylidenebutenolide is treated with a base, such as sodium methoxide (B1231860) in methanol, at room temperature to afford the corresponding cyclopent-4-ene-1,3-dione.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic potential of compounds.

Workflow for MTT Assay:

Figure 4: MTT Cytotoxicity Assay Workflow.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with a serial dilution of the test compound and a vehicle control (e.g., DMSO).

-

Incubate for a further 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard and widely used model to evaluate the in vivo anti-inflammatory activity of compounds.

Protocol:

-

Fast adult Wistar rats or Swiss albino mice for 12 hours prior to the experiment.

-

Administer the test compound or a reference drug (e.g., diclofenac) orally or intraperitoneally.

-

After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[2][12][13][14][15]

Conclusion and Future Directions

Substituted cyclopentenediones are a fascinating and pharmacologically important class of compounds with a broad spectrum of biological activities. Their diverse structures and mechanisms of action make them attractive scaffolds for the development of new therapeutic agents. While significant progress has been made in understanding their synthesis and biological properties, further research is needed in several areas. A more systematic collection and reporting of physicochemical data, including solubility and stability, would greatly aid in drug development efforts. Comprehensive spectroscopic libraries for a wider range of derivatives are also needed for rapid identification and characterization. Furthermore, a deeper understanding of the specific molecular targets and signaling pathways for many of these compounds, particularly in the context of their cytostatic effects, will be crucial for their rational design and optimization as novel therapeutics.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. Chemical properties and biological activities of cyclopentenediones: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Madindoline A | C22H27NO4 | CID 9810525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Madindoline B | C22H27NO4 | CID 10981485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Induction of Apoptosis and Effect on the FAK/AKT/mTOR Signal Pathway by Evodiamine in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 8. cell lines ic50: Topics by Science.gov [science.gov]

- 9. Mda-7/IL-24 induces apoptosis of diverse cancer cell lines through JAK/STAT-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 12. Topoisomerase Inhibitors, Topoisomerase I Inhibitors [ebrary.net]

- 13. d-nb.info [d-nb.info]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of Chiral Cyclopentenones

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the enantioselective synthesis of chiral cyclopentenones, which are crucial intermediates in the synthesis of prostaglandins, natural products, and other bioactive molecules.[1][2] The methodologies covered include organocatalysis, transition-metal catalysis, and enzymatic resolutions, offering a range of strategies to access these valuable chiral building blocks.

Organocatalytic Enantioselective Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, avoiding the use of often toxic and expensive metal catalysts.[3] Proline and its derivatives, as well as chiral phosphoric acids, are among the most successful organocatalysts for these transformations.

Proline-Catalyzed Intramolecular Aldol (B89426) Cyclization

The intramolecular aldol reaction of 1,4-dicarbonyl compounds is a classic method for the formation of cyclopentenones. Chiral amines, such as proline, can catalyze this reaction enantioselectively.

Experimental Protocol: Enantioselective Intramolecular Aldol Reaction

This protocol is adapted from a representative organocatalytic intramolecular aldolization.[4]

-

Materials:

-

6-Aryl-2,6-hexanedione (1.0 mmol)

-

(S)-Proline (20 mol%)

-

Dimethylformamide (DMF), 5 mL

-

Trifluoroacetic acid (TFA), (10 mol%)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of the 6-aryl-2,6-hexanedione (1.0 mmol) in DMF (5 mL) is added (S)-proline (0.2 mmol, 20 mol%) and trifluoroacetic acid (0.1 mmol, 10 mol%).

-

The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

-

Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate and extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral cyclohexenone. Note: While this example yields a cyclohexenone, the principle is directly applicable to the synthesis of cyclopentenones from appropriate diketone precursors.

-

Quantitative Data Summary: Proline-Catalyzed Cyclizations

| Substrate (Diketone) | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| 2-methyl-1,3-cyclohexanedione derivative | (S)-Proline | DMSO | 12 | 85 | >99 | [5] |

| 1,3-Dicarbonyl & α,β-unsaturated aldehyde | Secondary Amine / NHC | Toluene (B28343) | 24 | 75 | 95 | [6] |

Chiral Phosphoric Acid-Catalyzed Nazarov Cyclization

The Nazarov cyclization is a 4π-electrocyclization of divinyl ketones to form cyclopentenones.[7][8][9] Chiral Brønsted acids, such as BINOL-derived phosphoric acids, can catalyze this reaction with high enantioselectivity.[1][10]

Experimental Protocol: Asymmetric Nazarov Cyclization

This protocol is based on the work of Rueping and coworkers for the enantioselective Nazarov cyclization.[8]

-

Materials:

-

Dienone substrate (0.2 mmol)

-

(R)-TRIP (chiral phosphoric acid catalyst) (10 mol%)

-

Toluene, 1.0 mL

-

Silica gel

-

-

Procedure:

-

To a solution of the dienone substrate (0.2 mmol) in toluene (1.0 mL) at room temperature is added the chiral phosphoric acid catalyst (0.02 mmol, 10 mol%).

-

The reaction is stirred for 12-24 hours until complete consumption of the starting material as indicated by TLC.

-

The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to yield the chiral cyclopentenone.

-

Quantitative Data Summary: Chiral Phosphoric Acid-Catalyzed Nazarov Cyclization

| Substrate (Dienone) | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1,3-diphenyl-2,4-pentadien-1-one | (R)-TRIP | Toluene | RT | 95 | 92 | [8] |

| Various Dienones | N-triflyl phosphoramides | Toluene | -20 | up to 98 | up to 98 | [1] |

Workflow for Organocatalytic Asymmetric Nazarov Cyclization

Caption: Workflow for Chiral Phosphoric Acid-Catalyzed Nazarov Cyclization.

Transition-Metal Catalyzed Enantioselective Synthesis

Transition-metal catalysis offers highly efficient and selective methods for the synthesis of chiral cyclopentenones, with the Pauson-Khand reaction and rhodium-catalyzed conjugate additions being prominent examples.[11][12]

Enantioselective Pauson-Khand Reaction

The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone, typically catalyzed by cobalt, rhodium, or iridium complexes.[5][13][14] The use of chiral ligands allows for enantioselective variants of this reaction.[15]

Experimental Protocol: Rh-Catalyzed Asymmetric Pauson-Khand Reaction

This protocol is adapted from the work of Shibata and coworkers.[15]

-

Materials:

-

Enyne substrate (0.5 mmol)

-

[RhCl(CO)2]2 (3 mol%)

-

(S)-BINAP (9 mol%)

-

Silver triflate (AgOTf) (12 mol%)

-

Tetrahydrofuran (THF), 5 mL

-

Carbon monoxide (CO) balloon

-

-

Procedure:

-

In a dried flask under a CO atmosphere (balloon), [RhCl(CO)2]2 (0.015 mmol), (S)-BINAP (0.045 mmol), and AgOTf (0.06 mmol) are dissolved in THF (2 mL).

-

The mixture is stirred at room temperature for 10 minutes.

-

A solution of the enyne substrate (0.5 mmol) in THF (3 mL) is added.

-

The reaction mixture is heated to reflux and stirred for 16 hours.

-

After cooling to room temperature, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to give the chiral bicyclic cyclopentenone.

-

Quantitative Data Summary: Enantioselective Pauson-Khand Reaction

| Enyne Substrate | Catalyst System | Solvent | Yield (%) | ee (%) | Reference |

| 1-ene-6-yne derivative | [RhCl(CO)2]2 / (S)-BINAP / AgOTf | THF | 85 | 96 | [15] |

| Various 1,6-enynes | Ir-diphosphine complex | Toluene | up to 99 | up to 99 | [11] |

Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition

The 1,4-conjugate addition of organoboronic acids to cyclopentenones, catalyzed by chiral rhodium complexes, is a highly effective method for introducing chirality.[16][17]

Experimental Protocol: Rh(I)-Catalyzed Asymmetric 1,4-Addition

This protocol is based on a general procedure for the rhodium-catalyzed conjugate addition of boronic acids.[18][19]

-

Materials:

-

(R)-4-(tert-Butyldimethylsilyloxy)-2-cyclopenten-1-one (0.5 mmol)

-

Alkenylboronic acid (0.75 mmol)

-

[RhCl(COD)]2 (1.5-3 mol%)

-

Potassium hydroxide (B78521) (KOH) (catalytic or stoichiometric)

-

Methanol (MeOH), 5 mL

-

-

Procedure:

-

To a mixture of (R)-4-(tert-butyldimethylsilyloxy)-2-cyclopenten-1-one (0.5 mmol) and the alkenylboronic acid (0.75 mmol) in MeOH (5 mL) is added [RhCl(COD)]2 (0.0075-0.015 mmol) and KOH.

-

The reaction can be performed at 3°C with stoichiometric KOH over a longer period or under low-power microwave irradiation (50 W) at 30°C with catalytic KOH for a faster reaction (≤6 h).[18][19]

-

The reaction is monitored by TLC. Upon completion, the solvent is removed in vacuo.

-

The residue is purified by flash column chromatography to afford the trans-disubstituted cyclopentanone.

-

Quantitative Data Summary: Rh-Catalyzed 1,4-Conjugate Addition

| Cyclopentenone Substrate | Boronic Acid | Catalyst System | Yield (%) | dr (trans:cis) | Reference |

| (R)-4-(TBSO)-2-cyclopentenone | (E)-Hept-1-enylboronic acid | [RhCl(COD)]2 / KOH | 90 | >99:1 | [18][19] |

| 2-Cyclopenten-1-one | Phenylboronic acid | Rh(I) / planar-chiral ligand | >95 | >98% ee | [16] |

Logical Relationship in Rh-Catalyzed Asymmetric 1,4-Addition

Caption: Catalytic cycle for Rh-catalyzed asymmetric 1,4-addition.

Enzymatic Resolution of Chiral Cyclopentenones

Enzymatic resolution is a highly selective method for obtaining enantiopure compounds, often under mild reaction conditions.[1] Lipases are commonly used for the kinetic resolution of racemic hydroxylated cyclopentenones.[20][21][22][23]

Lipase-Catalyzed Kinetic Resolution

In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with an enzyme, allowing for the separation of the unreacted enantiomer and the product, both in high enantiomeric excess. Dynamic kinetic resolution (DKR) combines this with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiopure product.[1]

Experimental Protocol: Lipase-Catalyzed Dynamic Kinetic Resolution

This protocol is based on the dynamic kinetic resolution of hydroxylated cyclopentenones.[1]

-

Materials:

-

Racemic 4-hydroxy-2-cyclopentenone (B1226963) derivative (1.0 mmol)

-

Lipase (B570770) (e.g., Novozym 435)

-

Acyl donor (e.g., vinyl acetate)

-

Mild base (for racemization, e.g., triethylamine)

-

Solvent (e.g., toluene)

-

-

Procedure:

-

To a solution of the racemic cyclopentenone (1.0 mmol) in toluene (10 mL) is added the mild base.

-

The acyl donor (1.2 mmol) and the lipase are then added to the mixture.

-

The suspension is stirred at a controlled temperature (e.g., 40°C) and the reaction is monitored by chiral HPLC or GC.

-

Once the desired conversion is reached (ideally >90% for DKR), the enzyme is filtered off.

-

The solvent is evaporated, and the resulting mixture of the acylated product and any remaining starting material is separated by column chromatography.

-

Quantitative Data Summary: Enzymatic Resolution of Cyclopentenones

| Substrate | Enzyme | Acyl Donor | Yield (%) | ee (%) | Reference |

| Racemic 4-hydroxy-cyclopentenone | Lipase PS | Vinyl acetate | >45 (for acylated) | >98 | [24] |

| Racemic oxygenated cyclopentenone | Lipase | Acylating agent | 35-50 (acylated) | >98 | [1] |

| Pyranone (isomerized in situ) | Lipase | Acylating agent | up to 85 (acylated) | up to 96 | [1] |